molecular formula C20H21N3O3S B2493525 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone CAS No. 681157-60-8

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone

Cat. No. B2493525
M. Wt: 383.47
InChI Key: YSQNAMIASSOTFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone has been reported with a focus on their potential as anti-mycobacterial chemotypes. One study detailed the preparation and anti-tubercular activity evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides against Mycobacterium tuberculosis, highlighting the synthetic approach and biological relevance of such compounds (Pancholia et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including IR, NMR, and X-ray diffraction studies. For instance, a novel heterocycle with antiproliferative activity was structurally confirmed through these methods, providing insights into the stabilization and intermolecular interactions present in the crystalline state (Prasad et al., 2018).

Chemical Reactions and Properties

The reactivity and chemical properties of structurally related compounds have been explored through synthesis and characterization. One example is the microwave-assisted synthesis of benzothiazole piperazine derivatives, showcasing efficient and eco-friendly methods to obtain these compounds with detailed characterization (Said et al., 2020).

Physical Properties Analysis

Physical properties such as thermal stability, optical properties, and crystal structure have been studied for related compounds. One study on a difluoro-phenyl-piperidin-4-yl methanone oxime derivative detailed its thermal and optical properties, along with structural studies through X-ray diffraction, offering insights into the physical characteristics of these compounds (Karthik et al., 2021).

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-14-7-8-15(17(13-14)26-2)19(24)22-9-11-23(12-10-22)20-21-16-5-3-4-6-18(16)27-20/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQNAMIASSOTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone

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